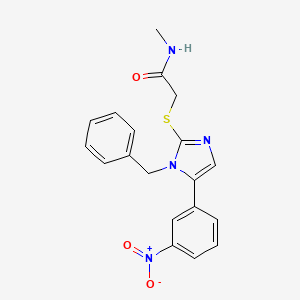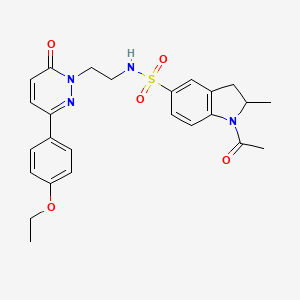![molecular formula C24H22N4OS B2533353 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone CAS No. 877796-99-1](/img/structure/B2533353.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone is a synthetic organic compound with a unique structural framework incorporating various heterocyclic systems
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process. A typical synthetic route might start with the preparation of the 3,4-dihydroquinoline framework followed by the introduction of the ethanone moiety, and finally the coupling with the pyrazolo[1,5-a]pyrimidine derivative via a thioether linkage. Key steps often include condensation reactions, cyclization, and nucleophilic substitution.
Industrial Production Methods: In an industrial context, the synthesis would be scaled up and optimized for yield and purity. The reaction conditions, such as solvent choice, temperature, and catalysts, would be refined to ensure efficient production. Techniques such as continuous flow synthesis could be utilized to enhance scalability and reduce production costs.
化学反応の分析
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone undergoes various chemical reactions including:
Oxidation: Often involving reagents like potassium permanganate or chromium trioxide.
Reduction: Typically using hydrogenation or hydride donors like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfonyl chlorides.
Major Products: The major products depend on the specific reactions:
Oxidation: might lead to ketones or carboxylic acids.
Reduction: could yield alcohols or amines.
Substitution: typically introduces various functional groups on the aromatic ring.
科学的研究の応用
In Chemistry: It serves as a precursor in the synthesis of more complex molecules and can act as a ligand in coordination chemistry.
In Biology:
In Medicine: Research is ongoing into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent, due to its ability to modulate biological pathways.
In Industry: Could be utilized in the creation of new materials with specific properties, such as conductive polymers or advanced catalysts.
作用機序
The compound's effects are exerted through interactions with molecular targets, potentially involving binding to enzymes or receptors. The specific mechanisms might include:
Inhibition of enzyme activity: By binding to active sites.
Modulation of receptor pathways: Acting as an agonist or antagonist.
類似化合物との比較
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(pyrazolo[1,5-a]pyrimidin-7-yl)ethanone: Lacks the methyl and phenyl groups.
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetophenone: Lacks the quinoline moiety.
Uniqueness: This specific arrangement provides enhanced biological activity and specificity for certain molecular targets, making it a promising candidate in various fields of research.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-17-14-23(28-24(26-17)20(15-25-28)18-8-3-2-4-9-18)30-16-22(29)27-13-7-11-19-10-5-6-12-21(19)27/h2-6,8-10,12,14-15H,7,11,13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDKUIKZEASQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-ethylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2533271.png)
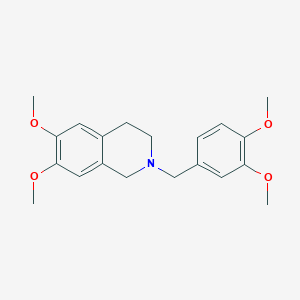
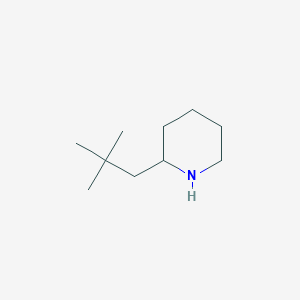
amine dihydrochloride](/img/structure/B2533277.png)
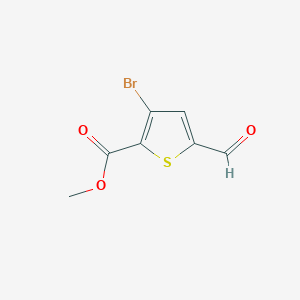
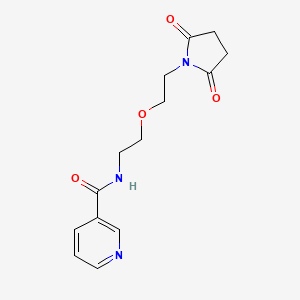
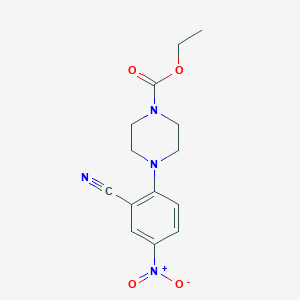

![2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2533283.png)
![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2533290.png)
![5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2533291.png)
